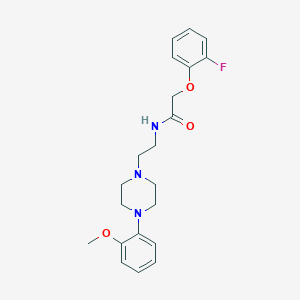

2-(2-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Description

Historical Context of Piperazine-Based Pharmacophores

Piperazine derivatives have been integral to drug development since the 19th century, initially employed as anthelmintics and later repurposed for neurological and psychiatric conditions. The piperazine ring’s conformational flexibility and ability to modulate neurotransmitter receptors—particularly serotonin (5-HT) and dopamine receptors—have made it a cornerstone of psychopharmacology. For example, the antipsychotic drug clozapine and the antidepressant vortioxetine both incorporate piperazine moieties to enhance receptor binding specificity. The compound under investigation builds upon this legacy, combining a piperazine core with fluorinated and methoxylated aromatic systems to optimize target engagement.

Significance in Medicinal Chemistry Research

Piperazine derivatives account for approximately 15% of FDA-approved small-molecule drugs targeting the central nervous system. Their modular structure allows for precise tuning of physicochemical properties, such as logP (lipophilicity) and polar surface area, which influence blood-brain barrier permeability. The introduction of fluorine atoms, as seen in 2-(2-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, enhances metabolic stability and binding affinity through halogen bonding and electron-withdrawing effects. These features position the compound as a promising candidate for further preclinical evaluation.

Structural Classification Within Arylpiperazine Derivatives

The compound belongs to the arylpiperazine-acetamide subclass, characterized by:

- A piperazine ring substituted at the N1 position with a 2-methoxyphenyl group.

- An ethylacetamide linker connecting the piperazine to a 2-fluorophenoxy moiety.

Table 1.1: Structural Comparison with Related Arylpiperazine Derivatives

This structural configuration enables dual modulation of serotonin and dopamine receptors, as the 2-methoxyphenyl group favors 5-HT1A interactions, while the fluorophenoxy moiety may enhance D2 receptor binding.

Pharmacophore Component Analysis

The compound’s pharmacophore comprises four critical elements:

- Piperazine Core : Serves as a conformational scaffold, enabling interaction with transmembrane helices of G protein-coupled receptors (GPCRs).

- 2-Methoxyphenyl Group : The methoxy (-OCH3) substituent donates electron density via resonance, improving π-π stacking with aromatic residues in receptor binding pockets.

- Ethylacetamide Linker : Provides structural rigidity while permitting hydrogen bonding through the amide carbonyl (C=O) and NH groups.

- 2-Fluorophenoxy Moiety : The fluorine atom’s electronegativity enhances binding via dipole interactions and reduces oxidative metabolism at the ortho position.

Figure 1.1: Pharmacophore Mapping

Piperazine

│

└─2-Methoxyphenyl → GPCR anchoring

│

Ethylacetamide → H-bond donor/acceptor

│

└─2-Fluorophenoxy → Halogen bonding

Structure-Based Design Rationale

The compound’s design integrates three strategic modifications:

- Fluorine Substitution : Replacing hydrogen with fluorine at the phenoxy ortho position increases lipophilicity (calculated logP = 2.8), improving blood-brain barrier penetration compared to non-fluorinated analogs.

- Methoxy Positioning : The 2-methoxy group on the phenyl ring induces steric hindrance, favoring selective interactions with 5-HT1A over 5-HT2A receptors—a strategy employed in the anxiolytic drug buspirone.

- Acetamide Linker Optimization : The ethyl spacer between the piperazine and acetamide balances flexibility and conformational restraint, reducing entropic penalties during receptor binding.

Design Equation : $$ \text{Receptor Affinity} \propto \frac{\text{Electron-Withdrawing Effects (F)} \times \text{Steric Guidance (OCH3)}}{\text{Linker Flexibility}} $$

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3/c1-27-20-9-5-3-7-18(20)25-14-12-24(13-15-25)11-10-23-21(26)16-28-19-8-4-2-6-17(19)22/h2-9H,10-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKWYLOBUPNEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenoxy intermediate. This is achieved by reacting 2-fluorophenol with an appropriate halogenating agent under controlled conditions.

Coupling with Piperazine: The next step involves coupling the fluorophenoxy intermediate with a piperazine derivative. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Introduction of the Methoxyphenyl Group: The final step involves the introduction of the methoxyphenyl group. This is achieved by reacting the intermediate with 2-methoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methoxyphenyl group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group in the acetamide moiety.

Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions. For example, reacting with nucleophiles such as amines or thiols can lead to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Pharmacological Potential

The compound shows promise as a therapeutic agent in treating neurological disorders due to its structural components that may interact with serotonin receptors. These receptors are critical in mood regulation and anxiety disorders. The piperazine ring is known for its affinity towards various neurotransmitter receptors, making this compound a candidate for further pharmacological evaluation .

Structure-Activity Relationship Studies

Studies on similar compounds have indicated that modifications to the structure can lead to enhanced biological activity. The ability to synthesize analogs of this compound allows researchers to explore structure-activity relationships (SAR), which is essential for optimizing pharmacological profiles .

In Silico Studies

Molecular docking simulations can be employed to predict the binding interactions of this compound with various biological targets. This computational approach can guide experimental investigations and help identify potential therapeutic pathways .

Biased Agonism

Recent studies have highlighted the potential of biased agonists targeting serotonin receptors, which could lead to distinct therapeutic profiles. Compounds structurally related to 2-(2-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide may exhibit biased signaling pathways beneficial for treating central nervous system (CNS) disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Receptor Affinity

18F-MPPF (4-[18F]Fluoro-N-[2-[1-(2-Methoxyphenyl)-1-Piperazinyl]Ethyl]-N-2-Pyridinyl-Benzamide)

- Key Differences: Replaces the 2-fluorophenoxy-acetamide with a fluorobenzamide-pyridinyl group.

- Receptor Binding : Demonstrated high selectivity for 5-HT1A receptors in PET imaging, with a dissociation constant (Kd) of ~1.2 nM .

- Synthesis : Microwave-assisted fluorination improved radiochemical yield (34–50%) compared to conventional methods (8–24%) .

- Advantage: Superior imaging resolution due to reduced non-specific binding compared to earlier analogs like 18F-FCWAY .

N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)Sulfonylpiperazin-1-Yl]Acetamide

- Key Differences : Incorporates a sulfonyl group and 4-methylphenyl substituent on the piperazine ring.

- Receptor Binding: Targets adenosine A2A receptors (Ki = 12 nM) rather than serotonin receptors, highlighting how sulfonyl groups shift receptor selectivity .

- Pharmacokinetics : Increased molecular weight (436.5 g/mol) and polarity due to the sulfonyl group may reduce CNS penetration compared to the target compound .

2-[4-(3-Chlorophenyl)Piperazin-1-Yl]-N-(4-[(2,4-Dichlorobenzyl)Sulfanyl]Phenyl)Acetamide

- Key Differences : Features a 3-chlorophenylpiperazine and a sulfanyl-dichlorobenzyl group.

- Receptor Binding : Dual affinity for dopamine D2 and serotonin 5-HT2A receptors (IC50 = 0.8 μM and 1.2 μM, respectively), suggesting broader receptor interactions compared to the target compound’s likely 5-HT1A specificity .

- Stability : The sulfur atom in the sulfanyl group may increase susceptibility to oxidative metabolism .

Substituent Effects on Pharmacological Properties

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential pharmacological applications. This article explores its biological activity, particularly focusing on its interactions with various receptors and its implications in therapeutic contexts.

Chemical Structure and Properties

- Molecular Formula : C24H27FN4O5S

- Molecular Weight : 502.6 g/mol

- IUPAC Name : N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

The structural complexity of this compound allows it to interact with multiple biological targets, which is crucial for its pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Receptor Binding Affinity

Research indicates that compounds similar to this compound exhibit significant binding affinity to various receptors, primarily:

- 5-HT Receptors : These serotonin receptors play a critical role in mood regulation and are implicated in the mechanisms of antidepressants and antipsychotics. The compound has shown potential as a selective antagonist at the 5-HT1A receptor, which is vital for modulating serotonergic signaling .

2. Antipsychotic Activity

Studies have demonstrated that derivatives of piperazine, including the target compound, exhibit antipsychotic effects through interaction with dopaminergic and serotonergic systems. In vivo tests using animal models have shown varying degrees of efficacy in reducing symptoms associated with psychosis, suggesting a mechanism involving D2 receptor antagonism alongside 5-HT receptor modulation .

3. Analgesic Properties

Preliminary studies indicate that the compound may possess analgesic properties, potentially through modulation of pain pathways involving serotonin receptors . The antinociceptive effects were observed in rodent models, where administration resulted in significant pain relief.

Case Studies and Experimental Findings

Several studies have been conducted to elucidate the pharmacological profile of this compound:

Table 1: Summary of Key Findings from Studies

| Study | Methodology | Key Findings |

|---|---|---|

| Kumar et al. (2011) | Animal Models | Demonstrated significant antipsychotic activity with reduced catalepsy induction. |

| Saigal et al. (2012) | PET Imaging | Showed high binding affinity to 5-HT1A receptors in rat brain slices. |

| Bioline International (2010) | In vitro assays | Identified interaction with both D2 and 5-HT2A receptors, confirming potential antipsychotic effects. |

The proposed mechanism involves dual action on serotonergic and dopaminergic systems:

- Serotonin Modulation : By acting on the 5-HT1A receptor, the compound may enhance serotonergic transmission, contributing to its mood-stabilizing effects.

- Dopamine Antagonism : Interaction with D2 receptors may account for the reduction in psychotic symptoms observed in animal models.

Q & A

Q. What are the key synthetic pathways and purification strategies for synthesizing 2-(2-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the piperazine core via nucleophilic substitution using 2-methoxyphenylpiperazine precursors.

- Step 2 : Introduction of the ethylacetamide moiety via sulfonylation or alkylation under controlled temperatures (40–60°C) in aprotic solvents like DMF or DCM .

- Step 3 : Coupling the 2-fluorophenoxy group through esterification or amidation, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and TLC monitoring (Rf ~0.3–0.5) ensure purity (>95%) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : H and C NMR validate proton environments and carbon frameworks (e.g., piperazine ring protons at δ 2.5–3.5 ppm, fluorophenyl signals at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 442.2) .

- X-ray Crystallography : Resolves bond angles and spatial conformation, critical for studying receptor interactions .

Q. How is preliminary pharmacological screening conducted for this compound?

- Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT or D receptors) using H-labeled ligands in HEK-293 cell membranes .

- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) with IC determination via dose-response curves .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

- Condition Optimization : Vary solvent polarity (e.g., THF vs. DCM) and temperature (e.g., 50°C vs. reflux) to enhance intermediate stability .

- Catalyst Screening : Test alternatives to DCC, such as EDC/HOBt, to reduce side products .

- Automated Systems : Use flow reactors for precise control of reaction kinetics and scalability .

Q. How should researchers resolve contradictions in binding affinity data across studies?

- Orthogonal Assays : Compare SPR (surface plasmon resonance) for kinetic analysis (/) with ITC (isothermal titration calorimetry) for thermodynamic validation (, ) .

- Structural Validation : Perform co-crystallization with target proteins (e.g., 5-HT receptors) to identify binding pocket discrepancies .

Q. What methodologies validate the compound’s biological targets in neurological pathways?

- Mutagenesis Studies : CRISPR/Cas9-edited receptor mutants (e.g., 5-HT Ala→Val) to assess binding specificity .

- Knockout Models : Behavioral assays in 5-HT receptor knockout mice to isolate compound effects .

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, guided by crystallographic data .

- MD Simulations : 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

Q. What protocols ensure compound stability under varying storage conditions?

- Stress Testing : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, followed by HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

- Lyophilization : Stabilize as a lyophilized powder under argon to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.